molecular formula C16H21NO B5910244 1-cinnamoyl-2,6-dimethylpiperidine

1-cinnamoyl-2,6-dimethylpiperidine

Cat. No.: B5910244
M. Wt: 243.34 g/mol
InChI Key: VTBRAQMXYIIONS-VAWYXSNFSA-N
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Description

1-cinnamoyl-2,6-dimethylpiperidine is a chemical compound that belongs to the class of cinnamoyl derivatives It is characterized by the presence of a cinnamoyl group attached to a piperidine ring, which is further substituted with two methyl groups at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cinnamoyl-2,6-dimethylpiperidine typically involves the reaction of cinnamoyl chloride with 2,6-dimethylpiperidine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-cinnamoyl-2,6-dimethylpiperidine can undergo various chemical reactions, including:

    Oxidation: The cinnamoyl group can be oxidized to form cinnamic acid derivatives.

    Reduction: The double bond in the cinnamoyl group can be reduced to form hydrocinnamoyl derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Cinnamic acid derivatives.

    Reduction: Hydrocinnamoyl derivatives.

    Substitution: N-substituted piperidine derivatives.

Scientific Research Applications

1-cinnamoyl-2,6-dimethylpiperidine has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

    Biological Studies: It is used as a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 1-cinnamoyl-2,6-dimethylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The cinnamoyl group can interact with active sites of enzymes, potentially inhibiting their activity. The piperidine ring may also play a role in binding to receptors, modulating their function. These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory responses.

Comparison with Similar Compounds

1-cinnamoyl-2,6-dimethylpiperidine can be compared with other cinnamoyl derivatives and piperidine compounds:

    Similar Compounds: 1-cinnamoylpiperidine, 1-cinnamoyl-2-methylpiperidine, 1-cinnamoyl-4-methylpiperidine.

    Uniqueness: The presence of two methyl groups at the 2 and 6 positions of the piperidine ring in this compound provides unique steric and electronic properties, which can influence its reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

(E)-1-(2,6-dimethylpiperidin-1-yl)-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO/c1-13-7-6-8-14(2)17(13)16(18)12-11-15-9-4-3-5-10-15/h3-5,9-14H,6-8H2,1-2H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTBRAQMXYIIONS-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)C=CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCCC(N1C(=O)/C=C/C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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